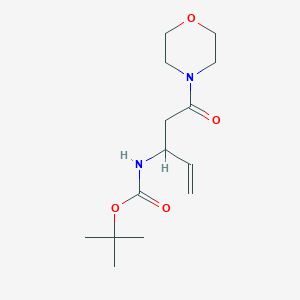
N-Boc-(+/-)-3-aminopent-4-en-(morpholin-4-yl)-amide
Descripción general
Descripción
“N-Boc-1,4-diaminobutane” is a type of mono Boc (tert-butoxycarbonyl) protected butanediamine . Mono Boc protected ethylenediamine, propylenediamine, butanediamine, and compounds such as piperazine and homopiperazine are important organic intermediates, widely used in the synthesis of dendritic macromolecules in the field of drug molecules and materials .
Synthesis Analysis
The synthesis of “N-Boc-1,4-diaminobutane” involves dissolving 4.0 grams (45mmol) of 1,4-butanediamine in 100 milliliters of dichloromethane, cooling the solution to 0-5°C in an ice bath, adding 5.8 grams (45mmol) of N,N-diisopropylethylamine (DIEA), and stirring the system until it is uniform . After that, 0.9 grams (4.5mmol) of di-tert-butyl dicarbonate is added to the system in a dichloromethane solution, and the reaction is continued for 12 hours . The final reaction solution is extracted three times with dichloromethane, washed three times with water, and after drying, filtering, and rotary evaporation to remove dichloromethane, 0.7 grams of N-Boc-1,4-diaminobutane is obtained (yield 80%) .Molecular Structure Analysis
The molecular formula of “N-Boc-1,4-diaminobutane” is C9H20N2O2 . The InChI string is InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12) .Physical And Chemical Properties Analysis
“N-Boc-1,4-diaminobutane” has a predicted boiling point of 292.9±23.0 °C . It has a density of 0.984 g/mL at 20 °C (lit.) . The refractive index is n 20/D 1.460 . The flash point is 109 °C . It is soluble in chloroform, DMSO, and methanol . The pKa is 12.86±0.46 (Predicted) . It is a liquid and its color ranges from transparent colorless to light yellow .Aplicaciones Científicas De Investigación
Organocatalysis and Asymmetric Transformations
The N-Boc-substituted tetramic acids derived from this compound have been investigated for their utility in organocatalyzed asymmetric transformations. Researchers have explored their role in constructing complex heterocycles, such as dihydropyrano[2,3-c]pyrroles, via conjugative addition reactions .
Safety and Hazards
“N-Boc-1,4-diaminobutane” is classified as dangerous according to GHS05 . The hazard statement is H314 . The precautionary statements are P280-P303+P361+P353-P304+P340+P310-P305+P351+P338-P363-P405 . The hazard symbol is C . The hazard category code is R34 . The safety statements are S26-S36/37/39-S45 . The hazardous goods transport number is UN 2735 8/PG 3 . It is classified as dangerous level 8 and packaging category Ⅲ .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(5-morpholin-4-yl-5-oxopent-1-en-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-5-11(15-13(18)20-14(2,3)4)10-12(17)16-6-8-19-9-7-16/h5,11H,1,6-10H2,2-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDSNYQJTGMENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N1CCOCC1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121413 | |
| Record name | Carbamic acid, N-[1-[2-(4-morpholinyl)-2-oxoethyl]-2-propen-1-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-(+/-)-3-aminopent-4-en-(morpholin-4-yl)-amide | |
CAS RN |
1379812-21-1 | |
| Record name | Carbamic acid, N-[1-[2-(4-morpholinyl)-2-oxoethyl]-2-propen-1-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379812-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-[2-(4-morpholinyl)-2-oxoethyl]-2-propen-1-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




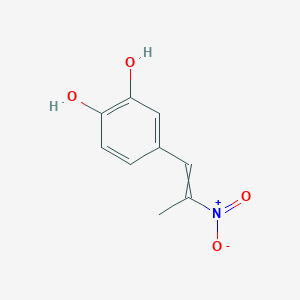

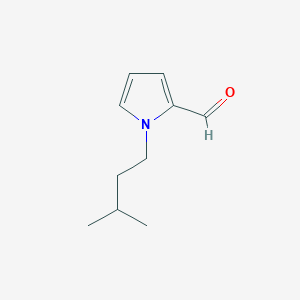

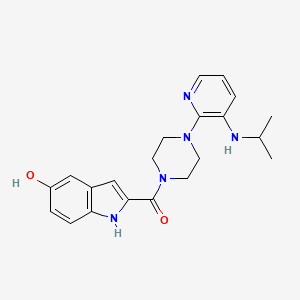
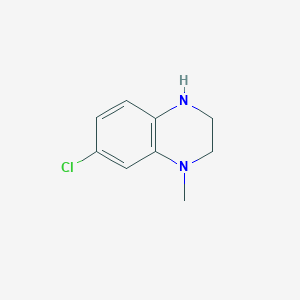


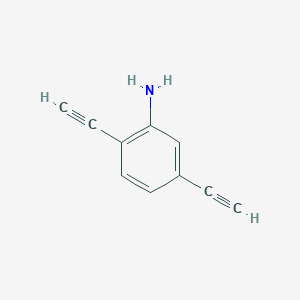
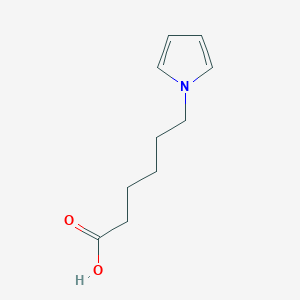
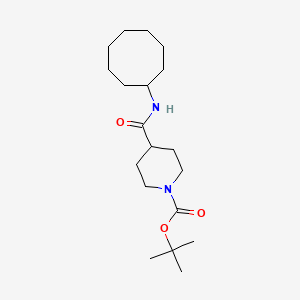
![2-{[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]carbonyl}benzoic acid](/img/structure/B3047285.png)
![(R)-6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-[bis(Boc)amino]pyridazine](/img/structure/B3047287.png)